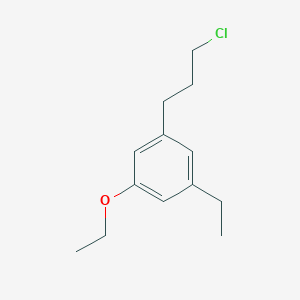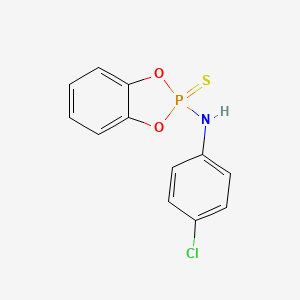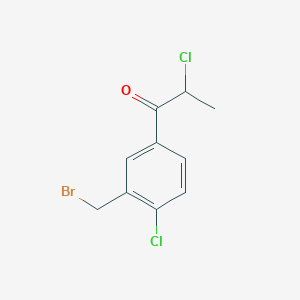
1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group and a chlorophenyl group attached to a chloropropanone backbone
Vorbereitungsmethoden
The synthesis of 1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a chlorobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Bromination: The resulting product is then brominated using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) or methanol (MeOH) to introduce the bromomethyl group
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes . The chloropropanone moiety may also interact with proteins and other biomolecules, contributing to its overall biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-(Bromomethyl)-4-chlorophenyl)-2-chloropropan-1-one can be compared with similar compounds such as:
2,2-Bis(bromomethyl)-1,3-propanediol: This compound also contains bromomethyl groups but has a different backbone structure, leading to distinct chemical properties and applications.
2-Bromomethyl-1,3-dioxolane:
Eigenschaften
Molekularformel |
C10H9BrCl2O |
|---|---|
Molekulargewicht |
295.98 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-4-chlorophenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrCl2O/c1-6(12)10(14)7-2-3-9(13)8(4-7)5-11/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
PHFHOPBHQKHNMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



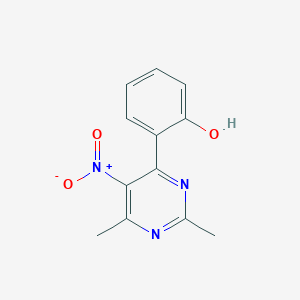
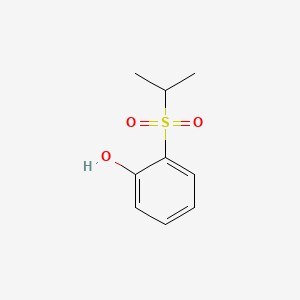
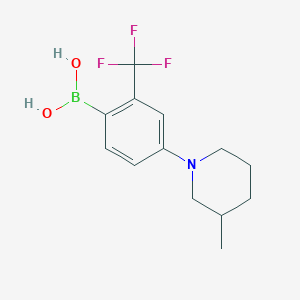
![[5-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14073432.png)
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14073444.png)
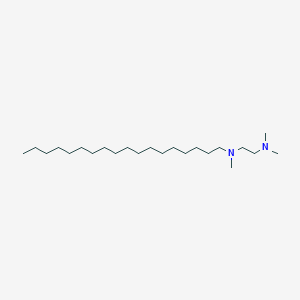

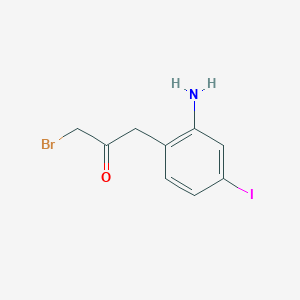
![4-[2-(Methoxycarbonyl)ethyl]cinnamic acid](/img/structure/B14073455.png)

![N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate](/img/structure/B14073464.png)
